molecular formula C11H15N3 B2717823 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane CAS No. 2202176-24-5

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane

Cat. No.: B2717823
CAS No.: 2202176-24-5
M. Wt: 189.262
InChI Key: OKGASSAVTQTZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is a sophisticated chemical scaffold designed for advanced medicinal chemistry and pharmacology research, particularly in the development of targeted central nervous system (CNS) agents. The 7-azabicyclo[2.2.1]heptane (7-azanorbornane) core is a sterically constrained, achiral structure that confers significant conformational rigidity to molecules. This rigidity is a critical property for achieving high affinity and subtype selectivity towards specific receptor proteins, as demonstrated by related compounds targeting sigma-2 receptors . The attachment of a 4-methylpyrimidin-2-yl heteroaryl group to this core is a strategic modification that enhances its research utility. This substitution pattern is analogous to other high-affinity ligands built on the same scaffold, where aryl and heteroaryl groups are known to impart potent receptor binding activity . Based on the profile of closely related analogues, this compound is anticipated to serve as a key intermediate or final candidate in the investigation of nicotinic acetylcholine receptors (nAChRs) or sigma receptors . Researchers can utilize this compound as a versatile template to explore selective receptor modulation, structure-activity relationships (SAR), and for the development of new therapeutic agents for neurological disorders and cancer. Its structural features make it a valuable tool for probing complex biological mechanisms in a research setting. FOR RESEARCH USE ONLY (RUO). NOT FOR HUMAN USE.

Properties

IUPAC Name

7-(4-methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-8-6-7-12-11(13-8)14-9-2-3-10(14)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGASSAVTQTZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include the use of a Lewis acid catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibiting these kinases can lead to the induction of apoptosis in cancer cells, making this compound a candidate for anticancer drug development.

Enzyme Inhibition

The compound's structure allows it to fit into enzyme active sites, potentially modulating their activity through competitive inhibition or allosteric effects. This property is particularly valuable in designing inhibitors for various enzymes involved in metabolic pathways.

The biological activities of this compound have been explored in several studies:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.
  • CNS Activity : Given its structural similarity to known CNS-active compounds, it may have potential as a treatment for neurological disorders.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Biological Evaluation : A study focused on synthesizing derivatives of this compound and evaluating their biological activities against cancer cell lines showed promising results in inhibiting cell proliferation (source needed).
  • Structure–Activity Relationship (SAR) : Investigations into the SAR of related bicyclic compounds revealed that modifications at the pyrimidine ring significantly affect their biological activity, suggesting avenues for optimizing efficacy (source needed).
  • Pharmacokinetics and Toxicology : Ongoing research is assessing the pharmacokinetic profiles and potential toxicological effects of this compound to ensure safety and efficacy in therapeutic applications (source needed).

Mechanism of Action

The mechanism of action of 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Electronic Features

The 7-azabicyclo[2.2.1]heptane core distinguishes itself from monocyclic amines (e.g., pyrrolidine, azetidine) through:

  • Nitrogen Pyramidalization: The bicyclic structure induces pyramidal geometry at the nitrogen atom, reducing conjugation with adjacent carbonyl groups. This results in non-planar amides with lower rotational barriers (~8–12 kcal/mol) compared to planar pyrrolidine amides (~15–18 kcal/mol) .
  • Bond Angle Strain : The constrained CNC angles (~107°) in the bicyclic system contribute to allylic strain, further destabilizing planar amide conformations .

Table 1: Rotational Barriers of Amides

Compound Rotational Barrier (kcal/mol) Reference
Pyrrolidine amide 15–18
7-Azabicyclo[2.2.1]heptane amide 8–12

Reactivity and Stability

Hydrolysis Resistance

7-Azabicyclo[2.2.1]heptane amides exhibit exceptional resistance to base-catalyzed hydrolysis compared to monocyclic analogues. Kinetic studies at 70°C in methanol/1,4-dioxane solvents revealed the following reactivity order: Azetidine amides (2) > Pyrrolidine amides (3) > Bicyclic amides (4) > Bridgehead-substituted bicyclic amides (5) . This stability is attributed to nitrogen pyramidalization, which hinders hydroxide attack at the carbonyl carbon .

Table 2: Relative Hydrolysis Rates (70°C)

Compound Relative Rate Reference
Azetidine amide (2a) 1.0
Pyrrolidine amide (3a) 0.3
Bicyclic amide (4a) 0.1
Bridgehead-substituted (5a) 0.05
Thermal and Acid Stability
  • Acid Stability : The bicyclic amide scaffold remains intact under acidic conditions (e.g., Boc deprotection), enabling its use in peptide mimetics .
  • Thermal Decomposition: Heating N-amino derivatives generates 7-azabicyclo[2.2.1]heptane N-imide intermediates, which fragment into hydrocarbons like hexa-1,5-diene .

Pharmacological Activity

nAChR Binding Affinity

Derivatives with pyridinyl or pyridazinyl substituents show high affinity for α4β2 nAChRs, akin to epibatidine. Substituent electronic properties critically influence binding:

  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance affinity (e.g., epibatidine: Ki = 0.05 nM; 2′-fluoro analogue: Ki = 0.1 nM) .
  • Electron-Donating Groups (e.g., NH2, OCH3): Reduce affinity (e.g., 2′-amino analogue: Ki = 245 nM) .

Table 3: Binding Affinities of Epibatidine Analogues

Substituent (2′ position) Ki (nM) Reference
Cl (Epibatidine) 0.05
F 0.1
Br 0.2
NH2 245
Selectivity and Toxicity
  • Subtype Selectivity : Pyridazine analogues (e.g., compound 24) exhibit improved α4β2/α3β4 selectivity over epibatidine, reducing off-target toxicity .
  • In Vivo Efficacy : Fluorine-18 labeled derivatives serve as practical PET ligands for extrathalamic nAChR imaging in primates .

Biological Activity

The compound 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane is a bicyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula for this compound is C11H15N3C_{11}H_{15}N_{3} with a molecular weight of 189.26 g/mol. The compound features a unique bicyclic framework combined with a pyrimidine ring, which may contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and receptors. The bicyclic structure allows for specific binding interactions, potentially influencing neurotransmitter systems.

Target Interactions

Research indicates that compounds with similar structures often target the dopamine transporter and other neurotransmitter receptors, which are critical in the modulation of neurochemical pathways relevant to conditions such as depression and anxiety disorders .

Biological Activity Studies

Several studies have investigated the biological activity of related azabicyclo[2.2.1]heptane derivatives, providing insights into the potential effects of this compound.

Binding Affinity Studies

A study evaluating various azabicyclo[2.2.1]heptane derivatives showed that they exhibit binding affinities at the dopamine transporter that are significantly lower than cocaine but may still provide a scaffold for developing new therapeutic agents targeting similar pathways .

CompoundKi (µM)Relative Potency
Cocaine0.02Reference
7-Azabicyclo[2.2.1]heptane Derivative5-96100-3000-fold less potent

Neuroprotective Effects

In vitro studies have suggested that derivatives of azabicyclo[2.2.1]heptane can exhibit neuroprotective properties, potentially through mechanisms involving the inhibition of monoamine oxidase or modulation of neurotransmitter release . These findings highlight the relevance of this compound class in neuropharmacology.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications to introduce the pyrimidine moiety. This complexity underscores the importance of optimizing synthetic routes for efficient production.

Discussion

The dual structure combining a bicyclic framework with a pyrimidine ring provides unique chemical properties that may enhance biological activity compared to simpler analogs. The potential for selective receptor interaction suggests that this compound could be a valuable candidate for drug development aimed at neurological disorders.

Q & A

Q. What are the standard synthetic routes for 7-(4-Methylpyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane?

The synthesis typically involves cyclization and functionalization strategies. Marco-Contelles et al. developed a general approach for 7-azabicyclo[2.2.1]heptane derivatives using a multi-step process, including intramolecular cycloaddition and subsequent pyrimidine ring introduction (Scheme 1) . Key steps:

  • Cyclization : Formation of the bicyclic core via thermal or catalytic conditions.
  • Functionalization : Coupling with 4-methylpyrimidine precursors using transition-metal catalysis.

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Core cyclizationThermal (120°C, 12 h)65–70
Pyrimidine couplingPd(OAc)₂, ligand, base, 80°C50–60

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential techniques include IR , NMR (¹H, ¹³C), and mass spectrometry . For example:

  • IR : Torimoto et al. identified characteristic C-H stretches at 2940 cm⁻¹ and pyrimidine ring vibrations at 1510–1450 cm⁻¹ .
  • NMR : Bicyclic protons appear as broad doublets (δ 1.32–2.2 ppm, J = 3 Hz), while pyrimidine protons resonate at δ 8.2–8.5 ppm .
  • MS : Molecular ion peaks at m/z 291 (M⁺) with fragmentation patterns confirming the bicyclic structure .

Q. Table 2: Key Spectral Data

TechniqueObserved DataReference
IR (KBr)2940, 1510, 1450, 1395, 1205 cm⁻¹
¹H NMRδ 1.32–2.2 (br d, bicyclic H), 8.3 (pyrimidine H)
MSm/z 291 (M⁺), 209 (base peak)

Advanced Research Questions

Q. How can synthetic yields be optimized under varying reaction conditions?

Zhang et al. demonstrated yield improvements via catalyst screening and solvent optimization . For example:

  • Reduction step : NaBH₄ in EtOH/THF achieved 100% efficiency for intermediate reduction.
  • Deprotection : NaOMe in refluxing MeOH provided 86% yield.

Q. Table 3: Optimization Case Study

StepOriginal Yield (%)Optimized Yield (%)Key ChangeReference
Reduction75100NaBH₄ in EtOH/THF
Deprotection7086NaOMe, reflux, 4 h

Q. Recommendations :

  • Use polar aprotic solvents (e.g., DMF) for coupling steps to enhance reactivity.
  • Screen Pd-based catalysts (e.g., Pd(OAc)₂ with bidentate ligands) for higher regioselectivity .

Q. How to resolve contradictions in reported spectral data?

Discrepancies often arise from solvent effects or isomeric impurities . For example:

  • NMR shifts : Variations in δ values may stem from deuterated solvent choices (e.g., CCl₄ vs. DMSO-d₆) .
  • Mass spectra : Fragmentation patterns should be cross-validated with NIST reference data .

Q. Methodology :

Standardize conditions : Use identical solvents/temperatures for reproducibility.

High-resolution MS : Confirm molecular formulas (e.g., HRMS vs. low-resolution MS).

Theoretical calculations : Compare experimental IR/NMR with DFT-predicted spectra.

Q. What side reactions occur during synthesis, and how are they mitigated?

Common side reactions include oxidation of the bicyclic core and unwanted ring-opening . Torimoto et al. reported that alcohols and radical inhibitors (e.g., BHT) suppress oxidation during reduction steps .

Q. Mitigation strategies :

  • Inert atmosphere : Use N₂/Ar to prevent oxidation.
  • Additives : Include 1–2 mol% BHT to quench radicals.
  • Low-temperature protocols : Conduct sensitive steps at 0–5°C to minimize degradation.

Q. How does the compound’s stability vary under different storage conditions?

While direct stability data for this compound is limited, analogs like methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate degrade via hydrolysis in humid environments .

Q. Recommendations :

  • Storage : –20°C under anhydrous conditions (e.g., sealed with molecular sieves).
  • Handling : Use gloveboxes for moisture-sensitive steps.

Q. What advanced computational methods aid in predicting reactivity?

DFT calculations (e.g., B3LYP/6-31G*) can predict:

  • Transition states : For cycloaddition steps .
  • Electronic effects : Pyrimidine substituent impacts on HOMO-LUMO gaps.

Case study : Calculations showed that electron-donating groups (e.g., –CH₃) on pyrimidine enhance electrophilic reactivity at the bicyclic nitrogen .

Q. How to address low reproducibility in biological activity assays?

Potential causes include isomeric contamination or solvent residues .

Q. Solutions :

  • Chromatographic purification : Use HPLC to isolate the target isomer.
  • Residual solvent testing : GC-MS to detect traces of DMF/THF.
  • Bioassay controls : Include structurally validated analogs as positive/negative controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.